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molecular formula C11H15N3O B8435592 3-(2-Pyrazinyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(2-Pyrazinyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B8435592
M. Wt: 205.26 g/mol
InChI Key: NOTXYBWGKRNUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260293

Procedure details

t-Butyllithium (11.43 ml of a 1.4M solution in hexane, 16 mmol) was added dropwise to a rapidly stirred solution of 2-iodopyrazine (Hirschberg et al. J. Org. Chem., (1961), 26, 1907: 1.65 g, 8.0 mmol) in ether (60 ml). at -35° C. After 0.25 h a solution of quinuclidinone (1 g, 8.0 mmol) in ether (20 ml) was added dropwise and the reaction mixture warmed to room temperature and stirred for 2 h. Quenching with water (25 ml) was followed by extracting with dichloromethane (4×75 ml) and drying (Na2SO4). The residue remaining after evaporation of the solvents under reduced pressure was purified by chromatography on alumina (Grade II-III), using dichloromethane/methanol (93:7) as eluant, to give 3-(2-pyrazinyl)-1-azabicyclo[2.2.2]octan-3-ol as a red solid (0.5 g). The product was further purified by recrystallisation from ethyl acetate, m.p. 187°-190° C. (dec); (Found C, 64.24; H, 7.34; N, 20.68. C11H15N3O requires C, 64.39; H, 7.32: N, 20.49%); δ (360 MHz, CDCl3) 1.20-1.40 (1H m, CH of CH2); 1.50-1.70 (2H, m, CH2); 2.10-2.25 (1H, m, CH of CH2): 2.34 (1H, b rs, CH); 2.70-2.80 (2H, m, CH2 --N); 2.88-3.00 (3H, m, CH2 --N and CH of CH2 --N); 3.85 (1H, dd, J=1.5 and 16 Hz, CH of CH2 --N); 4.85 (1H, br s, OH); 8.54 (1H, d, J=2 Hz, pyrazine-H); 8.65 (1H, d, J=2 Hz, pyrazine-H); 8.89 (1H, d, J=2 Hz, pyrazine-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.I[C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1.[N:13]12[CH2:20][CH2:19][CH:16]([CH2:17][CH2:18]1)[CH2:15][C:14]2=O.CC[O:24]CC>CCCCCC>[N:8]1[CH:9]=[CH:10][N:11]=[CH:12][C:7]=1[C:15]1([OH:24])[CH:16]2[CH2:19][CH2:20][N:13]([CH2:18][CH2:17]2)[CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.65 g
Type
reactant
Smiles
IC1=NC=CN=C1
Name
Quantity
60 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N12C(CC(CC1)CC2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -35° C
CUSTOM
Type
CUSTOM
Details
Quenching with water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
by extracting with dichloromethane (4×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on alumina (Grade II-III)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1(CN2CCC1CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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